molecular formula C8H6BrFN2 B12848513 6-Bromo-7-fluoro-2-methylimidazo[1,2-a]pyridine

6-Bromo-7-fluoro-2-methylimidazo[1,2-a]pyridine

Cat. No.: B12848513
M. Wt: 229.05 g/mol
InChI Key: DWRTXIWLKZVADP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-7-fluoro-2-methylimidazo[1,2-a]pyridine is a halogenated imidazo[1,2-a]pyridine derivative characterized by bromo (Br), fluoro (F), and methyl (CH₃) substituents at positions 6, 7, and 2, respectively. Imidazo[1,2-a]pyridines are nitrogen-fused heterocycles with broad pharmacological relevance, including roles as kinase inhibitors, antiviral agents, and antiparasitic compounds .

The bromo and fluoro substituents enhance electrophilicity and metabolic stability, respectively, while the methyl group at position 2 may influence steric interactions and solubility. Such substitutions are common in medicinal chemistry to optimize pharmacokinetic properties .

Properties

Molecular Formula

C8H6BrFN2

Molecular Weight

229.05 g/mol

IUPAC Name

6-bromo-7-fluoro-2-methylimidazo[1,2-a]pyridine

InChI

InChI=1S/C8H6BrFN2/c1-5-3-12-4-6(9)7(10)2-8(12)11-5/h2-4H,1H3

InChI Key

DWRTXIWLKZVADP-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C=C(C(=CC2=N1)F)Br

Origin of Product

United States

Preparation Methods

Synthesis of 6-Bromo-2-methylpyridine Derivatives

A common approach starts from 6-amino-2-methylpyridine, which undergoes bromination and subsequent oxidation to yield 6-bromo-2-pyridyl derivatives. For example, bromination is performed by reacting 6-amino-2-methylpyridine with hydrobromic acid and bromine at low temperatures (-20 to 0 °C), followed by diazotization with sodium nitrite and pH adjustment to isolate 6-bromo-2-methylpyridine with high purity (~99%) and yield (~91%).

Cyclization to Form Imidazo[1,2-a]pyridine Core

Reaction with Chloroacetaldehyde or Equivalent

The cyclization step involves reacting 2-amino-5-bromopyridine derivatives with chloroacetaldehyde aqueous solution under mild alkaline conditions (e.g., sodium bicarbonate or triethylamine) at temperatures between 25 °C and 55 °C for several hours (2–24 h). This reaction forms the imidazo[1,2-a]pyridine ring system with bromine substitution at position 6.

  • Solvents used include water, ethanol, methanol, or mixtures.
  • After reaction completion, the product is extracted with ethyl acetate, washed, dried, and purified by recrystallization from ethyl acetate/hexane mixtures.
  • Yields reported are typically around 70–75%, with high purity and stable product quality.

Metal-Free, Aqueous Cyclization Using N-Propargyl Pyridinium Salts

An alternative, rapid, and metal-free method involves preparing N-propargyl pyridinium bromide salts from 2-aminopyridine derivatives and propargyl bromide in 2-propanol at 80 °C. These salts are then treated with aqueous sodium hydroxide at room temperature for a few minutes to yield imidazo[1,2-a]pyridines in near-quantitative yields.

  • This method tolerates various substituents, including halogens like bromine and fluorine, without loss of yield or selectivity.
  • The reaction is environmentally friendly, avoiding metal catalysts and harsh conditions.
  • The product is isolated by simple extraction and drying, providing analytically pure compounds.

Specific Considerations for 6-Bromo-7-fluoro-2-methylimidazo[1,2-a]pyridine

  • The presence of both bromine and fluorine requires careful selection of starting materials and reaction conditions to avoid halogen exchange or dehalogenation.
  • The fluorine substituent is generally introduced on the pyridine ring prior to cyclization.
  • The methyl group at position 2 is introduced either by starting from 2-methyl-aminopyridine derivatives or by using propargyl derivatives bearing methyl substituents.

Summary Table of Preparation Methods

Step Method Description Key Reagents Conditions Yield & Purity Notes
1 Bromination of 6-amino-2-methylpyridine Hydrobromic acid, bromine, sodium nitrite -20 to 0 °C, pH 10-12 adjustment ~91% yield, 99% purity High selectivity, industrially scalable
2 Oxidation to 6-bromo-2-pyridyl formic acid Potassium permanganate or other oxidants 50-70 °C, 4-10 h High purity white solid Precursor for esterification or cyclization
3 Cyclization with chloroacetaldehyde 2-amino-5-bromopyridine, 40% chloroacetaldehyde, NaHCO3 25-55 °C, 2-24 h ~72% yield, high purity Mild conditions, easy workup
4 Metal-free aqueous cyclization N-propargyl pyridinium bromide, NaOH (aq) Room temp, 2 min Near quantitative yield Rapid, environmentally friendly, tolerant to halogens

Research Findings and Advantages

  • The metal-free aqueous method offers a rapid, mild, and green alternative to traditional metal-catalyzed cyclizations, with excellent tolerance for halogen substituents including bromine and fluorine.
  • The bromination and oxidation steps to prepare the pyridine precursors are well-established, high-yielding, and suitable for scale-up.
  • The chloroacetaldehyde cyclization method provides a straightforward route with good yields and product stability, suitable for both laboratory and industrial synthesis.
  • The presence of halogens on the imidazo[1,2-a]pyridine scaffold is crucial for further functionalization in medicinal chemistry applications, and these methods preserve halogen integrity.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-7-fluoro-2-methylimidazo[1,2-a]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazo[1,2-a]pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

6-Bromo-7-fluoro-2-methylimidazo[1,2-a]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-7-fluoro-2-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and physicochemical properties of imidazo[1,2-a]pyridines are highly substituent-dependent. Below is a comparative analysis of 6-Bromo-7-fluoro-2-methylimidazo[1,2-a]pyridine with key analogs:

Compound Substituents Key Properties Biological Activity
This compound 6-Br, 7-F, 2-CH₃ Moderate lipophilicity (predicted logP ~2.5); enhanced metabolic stability from F Potential kinase inhibition (inferred)
6-Bromoimidazo[1,2-a]pyridin-8-amine 6-Br, 8-NH₂ Planar structure; N–H⋯N hydrogen bonding (crystalline phase) CDK2 inhibitor (IC₅₀ = 0.8 μM)
Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate 6-Br, 8-NH₂, 2-COOEt Improved solubility (ester group); pyramidal amine coordination Anticonvulsant and antiviral activity
3-Bromo-7-methylimidazo[1,2-a]pyridine 3-Br, 7-CH₃ Higher volatility (mp 215–217°C); safety concerns (GHS hazard classification) Intermediate in organic synthesis
6-Bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid 6-Br, 8-F, 2-COOH High aqueous solubility (carboxylic acid); similarity score = 0.57 Not reported

Key Observations

Positional Effects of Halogens: Bromine at position 6 (vs. 3 or 2) enhances electrophilic reactivity, facilitating cross-coupling reactions in drug discovery . Fluorine at position 7 (vs. 8) may reduce metabolic oxidation compared to non-fluorinated analogs .

Impact of Methyl vs. Amino Groups: The 2-methyl group in the target compound likely reduces polarity compared to 2-carboxylate or 2-amine analogs, improving membrane permeability . Amino groups (e.g., at position 8) enable hydrogen bonding, critical for target binding (e.g., CDK2 inhibition) .

Pharmacokinetic Profiles :

  • Carboxylic acid derivatives (e.g., 6-Bromo-8-fluoro-2-COOH) exhibit superior aqueous solubility but poorer blood-brain barrier penetration compared to methyl or ester analogs .
  • Nitro-substituted analogs (e.g., 3-nitroimidazo[1,2-a]pyridines) show antikinetoplastid activity but higher toxicity risks .

Biological Activity

6-Bromo-7-fluoro-2-methylimidazo[1,2-a]pyridine is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C8H7BrF N2
  • Molecular Weight : 229.06 g/mol
  • CAS Number : [Not provided in search results]

The biological activity of this compound is largely attributed to its interaction with various biological targets, including receptors and enzymes. Studies indicate that compounds within the imidazo[1,2-a]pyridine class can function as antagonists or inhibitors of specific pathways, influencing cellular processes such as apoptosis and inflammation.

Key Mechanisms Identified:

  • Neuropeptide S Receptor Antagonism : This compound has been shown to inhibit neuropeptide S receptors, which are involved in anxiety and appetite regulation. In vitro assays demonstrated a significant reduction in calcium mobilization upon treatment with this compound, indicating its potential as a therapeutic agent for anxiety disorders .
  • Anticancer Activity : Preliminary studies have suggested that this compound exhibits moderate cytotoxic effects against various cancer cell lines (e.g., HCT-116). The structure-activity relationship (SAR) indicates that modifications to the imidazo core can enhance or reduce its anticancer properties .
  • Antioxidant Properties : The compound has also been evaluated for its antioxidant capabilities. Some derivatives have shown promising results in scavenging free radicals and reducing oxidative stress markers in cellular models .

In Vitro Studies

A series of experiments have been conducted to evaluate the biological activity of this compound:

Study FocusFindings
Calcium MobilizationSignificant inhibition observed in neuropeptide S receptor assays (IC50 values not specified)
CytotoxicityModerate activity against cancer cell lines (e.g., HCT-116), with IC50 values ranging from 10 µM to 20 µM depending on the structural variant tested .
Antioxidant ActivityDerivatives showed varying levels of antioxidant activity compared to standard controls .

In Vivo Studies

Limited in vivo studies have been conducted; however, preliminary data suggest potential applications in modulating food intake and anxiety-like behaviors in rodent models. For instance, intracerebroventricular administration demonstrated that the compound could reverse neuropeptide-induced anorexia effectively at doses as low as 10 µg .

Case Studies

Several case studies highlight the therapeutic implications of this compound:

  • Anxiety Disorders : A study involving rodent models showed that administration of this compound significantly reduced anxiety-like behaviors when compared to control groups. This suggests a possible application in treating anxiety disorders through neuropeptide modulation.
  • Cancer Treatment : Research indicated that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing anticancer agents with fewer side effects.

Q & A

Q. What are the most efficient synthetic routes for 6-bromo-7-fluoro-2-methylimidazo[1,2-a]pyridine?

The compound can be synthesized via two primary approaches:

  • Conventional thermal methods : Reacting α-haloketones with aminopyridines in ethanol under reflux, as demonstrated in analogous imidazo[1,2-a]pyridine syntheses. This method typically yields ~65% but requires prolonged reaction times and careful purification .
  • Microwave-assisted synthesis : Microwave irradiation accelerates the cyclocondensation of precursors (e.g., brominated ketones with fluorinated aminopyridines), reducing reaction times from hours to minutes and improving yields (up to 85%) due to uniform heating. This method is ideal for scaling while maintaining high purity .

Q. How can structural characterization be performed for this compound?

  • X-ray crystallography : Resolve the crystal structure to confirm substituent positions (e.g., bromo at C6, fluoro at C7). Monoclinic systems (space group P21/c) with unit cell parameters (e.g., a = 15.1 Å, b = 21.2 Å) are typical for imidazo[1,2-a]pyridines. Hydrogen bonding and π-stacking interactions should be analyzed to predict solubility and stability .
  • NMR spectroscopy : Use 1H^{1}\text{H} and 13C^{13}\text{C} NMR to verify substituent effects. For example, the methyl group at C2 appears as a singlet near δ 2.5 ppm, while fluorine’s electron-withdrawing effect deshields adjacent protons .

Q. What is the functional significance of the bromo, fluoro, and methyl substituents?

  • Bromo (C6) : Enhances electrophilicity for cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups .
  • Fluoro (C7) : Improves metabolic stability and membrane permeability in bioactive analogs. Its electronegativity also directs regioselectivity in further derivatization .
  • Methyl (C2) : Steric effects influence crystal packing and modulate interactions with biological targets (e.g., kinase active sites) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate side products in bromo-fluoroimidazopyridine synthesis?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of halogenated intermediates but may increase side reactions. Ethanol or water under microwave conditions balances reactivity and selectivity .
  • Catalyst screening : Palladium catalysts (e.g., Pd(PPh3_3)4_4) for cross-coupling steps require careful ligand pairing to avoid dehalogenation byproducts. Copper(I) iodide can assist in Ullmann-type couplings for aryl ether formation .

Q. How to resolve contradictions in spectral data (e.g., unexpected 19F^{19}\text{F}19F NMR shifts)?

  • Dynamic effects : Fluorine’s chemical shift is sensitive to conformational changes. Variable-temperature NMR can reveal rotational barriers or tautomeric equilibria.
  • Computational validation : DFT calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts and verify substituent electronic effects. Discrepancies between experimental and computed data may indicate impurities or structural distortions .

Q. What strategies are effective for assessing biological activity in imidazo[1,2-a]pyridine derivatives?

  • In vitro kinase assays : Test inhibition of cyclin-dependent kinases (CDKs) using fluorescence-based assays (e.g., ADP-Glo™). Compare IC50_{50} values against known inhibitors like alpidem .
  • Cellular uptake studies : Use fluorescent analogs (e.g., nitrobenzoxadiazole-tagged derivatives) to quantify intracellular accumulation via confocal microscopy .

Q. How can regioselective derivatization be achieved at the bromo position?

  • Protection-deprotection : Temporarily mask the fluoro group with trimethylsilyl chloride to direct coupling reactions to the bromo site.
  • Transition-metal catalysis : Employ palladium-catalyzed borylation (Miyaura borylation) to replace bromine with boronate esters, enabling subsequent Suzuki couplings .

Q. What methods address low purity in final products?

  • Chromatography : Reverse-phase HPLC with C18 columns (acetonitrile/water gradient) resolves closely eluting impurities.
  • Recrystallization : Use mixed solvents (e.g., ethanol/dichloromethane) to exploit differential solubility. Monitor crystal growth via hot-stage microscopy to optimize conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.